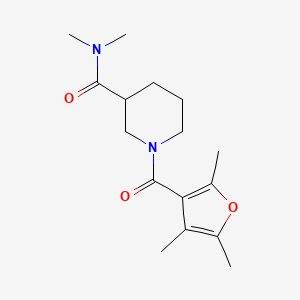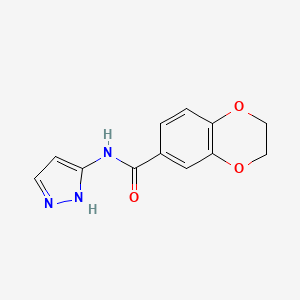
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide, also known as DMTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTP is a piperidine derivative that has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is in the field of neuroscience. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to enhance neuronal activity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against oxidative stress and neuroinflammation. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to increase the binding affinity of acetylcholine to nAChR and enhance the activity of the receptor. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in cognitive function, mood regulation, and other physiological processes.
Biochemical and Physiological Effects
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and increase attention span in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects. It has been found to reduce anxiety-like behavior and increase social interaction in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics. Additionally, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are many future directions for research on N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide. One potential direction is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for the development of new treatments. Another potential direction is in the development of new cancer therapies. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a synthetic compound that has shown promising results in scientific research. It has potential applications in various fields, including neuroscience and cancer research. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, and it has been found to enhance cognitive function and reduce anxiety-like behavior in animal models. While there are limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments, its potential applications make it a promising candidate for further research.
Métodos De Síntesis
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with N,N-dimethylpiperidine and thionyl chloride to give the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-3-aminopiperidine to obtain N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in high yield and purity.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10-11(2)21-12(3)14(10)16(20)18-8-6-7-13(9-18)15(19)17(4)5/h13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHKUWMDSHGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCCC(C2)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine](/img/structure/B7572196.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![N-[[1-(5-cyano-6-methylpyridine-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7572204.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)

![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)